molecular formula C13H15LiN2O3 B2592161 Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate CAS No. 2126144-91-8

Lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate

Cat. No.: B2592161
CAS No.: 2126144-91-8
M. Wt: 254.21
InChI Key: ZURYYYMSSBLJDC-VZXYPILPSA-M
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Asymmetric Synthesis Applications

The compound has been instrumental in the asymmetric synthesis of various stereoisomers. For example, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has enabled the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids. This synthesis demonstrated high diastereomeric and enantiomeric excess, showcasing the compound's utility in producing specific stereoisomers efficiently (Bunnage et al., 2004).

Chemical Stability and Reactivity

Research on lithium carboxylate frameworks has revealed novel 3D lithium–organic frameworks with unique structural characteristics and guest-dependent properties. These studies have implications for materials science, particularly in the development of materials with specific photoluminescence behaviors. The work demonstrates the compound's role in creating frameworks that can exhibit highly pronounced guest-dependent photoluminescence behavior, indicating potential applications in materials science and engineering (Aliev et al., 2014).

Ring-Opening Polymerization

Lithium compounds, including those related to the specified compound, have shown efficacy in the ring-opening polymerization of cyclic esters. This process is critical for polymer science, offering a route to synthesize biodegradable polymers from lactide. Such applications highlight the compound's significance in advancing polymer chemistry and its contribution to developing sustainable materials (Dean et al., 2013).

Neuroprotective and Developmental Implications

Though the focus is not directly on drug use or side effects, it's noteworthy to mention research exploring lithium's broader biological and neuroprotective effects, given its relevance to the compound's scientific applications. Studies suggest lithium's role in modulating various homeostatic mechanisms, potentially offering insights into its utility beyond psychiatric treatment, particularly in neurodegenerative diseases and developmental biology (Forlenza, De-Paula, & Diniz, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. This is particularly relevant for drugs and bioactive compounds.

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This information is usually available in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

Properties

IUPAC Name

lithium;(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.Li/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18);/q;+1/p-1/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURYYYMSSBLJDC-VZXYPILPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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